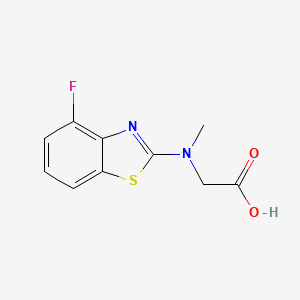
1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone, also known as 1-cyclopentyl-2-oxiran-2-yl ethanone, is an organic compound that has been studied for its potential applications in synthetic organic chemistry, drug design, and medicinal chemistry. It is a cyclopentyl derivative of a dioxirane and has been used as a building block for the synthesis of a variety of compounds. This compound has a unique structure and properties that make it a valuable tool for scientists in a variety of fields.
Scientific Research Applications
1. Synthesis and Biological Activities
1-Cyclopentyl-2-(1,3-dioxolan-2-yl)-ethanone and its derivatives are of growing interest in the field of medicinal chemistry due to their unique properties. Research highlights the role of such small molecules, particularly in the context of plant stress hormones like jasmonates. These compounds, derived from cyclopentanone structures, are exclusively found in the plant kingdom and have been extensively studied for their synthesis, usage, and diverse biological activities. They serve as a foundation for the development of drugs and prodrugs, showcasing a wide spectrum of properties in plants, and are the subject of various patents. This area of study promises advancements in therapeutics, especially in relation to drug and nutraceutical safety trials (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
2. Analytical Chemistry and Mycotoxin Detection
In analytical chemistry, the interactions of cyclodextrins, cyclic oligosaccharides that consist of amylose subunits, with mycotoxins have been explored. These interactions alter the properties of mycotoxins, such as their chromatographic and electrophoretic properties, fluorescence, or absorption, which can be leveraged in high-performance liquid chromatography and capillary electrophoresis methods for mycotoxin detection. The research indicates the potential of cyclodextrins, especially under aqueous conditions, as useful additives in various mycotoxin analytical methods (Maragos, Appell, Lippolis, Visconti, Catucci, & Pascale, 2008).
3. Cyclopentenone in Anticancer Drug Design
The cyclopentenone moiety, closely related to the structure of this compound, is recognized as a crucial component in anticancer drug design. Studies reveal its mechanism of action and its interaction with a broad range of intracellular targets, such as nuclear factors and mitochondria. The incorporation of cyclopentenone structures into molecules like jasmonates and chalcones has been shown to enhance their anticancer potential. This knowledge is instrumental in future drug design, aiming at the development of novel therapeutic molecules through the targeted inactivation of specific proteins in cells (Conti, 2006).
Properties
IUPAC Name |
1-cyclopentyl-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(8-3-1-2-4-8)7-10-12-5-6-13-10/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFNJUWFDSEMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



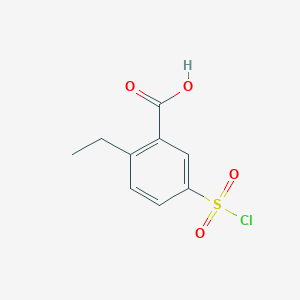
![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)


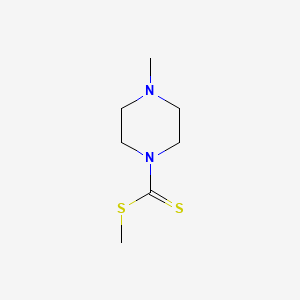
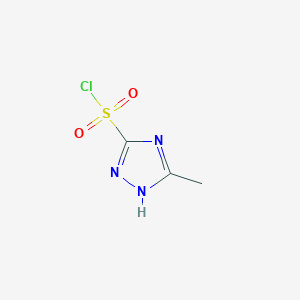
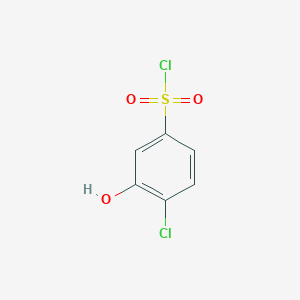
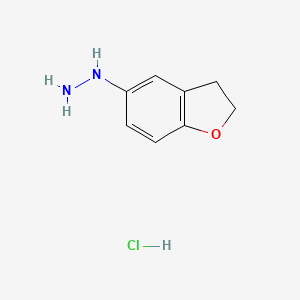
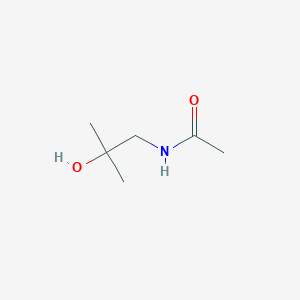

![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)

